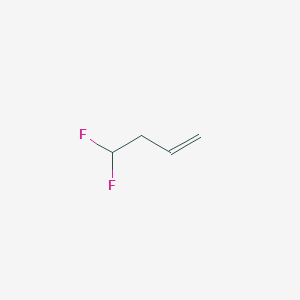

4,4-Difluorobut-1-ene

Description

4,4-Difluorobut-1-ene is a fluorinated alkene with the molecular formula C₄H₆F₂, featuring a double bond at the first carbon and two fluorine atoms substituents at the fourth carbon. Fluorinated alkenes like these are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric effects.

Properties

CAS No. |

119255-11-7 |

|---|---|

Molecular Formula |

C4H6F2 |

Molecular Weight |

92.09 g/mol |

IUPAC Name |

4,4-difluorobut-1-ene |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h2,4H,1,3H2 |

InChI Key |

ABCATIFGNSHDMN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorobut-1-ene can be synthesized through various methods, including:

Fluorination of Alkenes: One common method involves the fluorination of butene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST).

Deoxyfluorination: Another approach is the deoxyfluorination of alcohols or carbonyl compounds using reagents like sulfuryl fluoride and tetra-n-butylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form fluorinated alcohols or reduced to form fluorinated alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Electrophilic Addition: Halogens like bromine (Br₂) or hydrogen halides (HCl, HBr) are commonly used for addition reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

Substitution: Products include fluorinated butenes with different substituents.

Addition: Products include 1,2-dihalobutanes or 1,2-dihydrofluorobutanes.

Oxidation: Products include fluorinated alcohols or ketones.

Scientific Research Applications

4,4-Difluorobut-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 4,4-Difluorobut-1-ene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with biological molecules

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 4,4-Difluorobut-1-ene and its analogs based on available

Key Observations :

- Substituent Effects: Increasing fluorine atoms (e.g., 4,4,4-Trifluorobut-1-ene vs.

- Chlorine Incorporation : The dichloro-trifluoro derivative (C₄H₃Cl₂F₃) exhibits significantly higher mass due to chlorine’s atomic weight, which may increase density and boiling point compared to purely fluorinated analogs.

Fluorinated But-1-enes

- 4,4,4-Trifluorobut-1-ene : The trifluoromethyl group introduces strong electron-withdrawing effects, making this compound highly reactive in Diels-Alder reactions or polymerization. Its CAS RN (1524-26-1) and ChemSpider ID (9063114) suggest its use in specialized synthetic pathways.

Mixed Halogenated Derivatives

Physicochemical Properties

While direct data for this compound are lacking, trends can be inferred:

- Boiling Points : Fluorinated compounds generally exhibit lower boiling points than chlorinated analogs due to weaker intermolecular forces (e.g., 4,4,4-Trifluorobut-1-ene likely boils below 0°C, whereas dichloro derivatives may exceed 50°C).

- Polarity : The trifluoro derivative has higher polarity than this compound, affecting solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.